Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate

LXRβ Agonist Medicinal Chemistry Patent-Validated Intermediate

Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate (CAS 473837-03-5) is an N-Boc-protected piperidine derivative featuring an exocyclic α,β-unsaturated ester moiety. Its unique combination of a Boc-piperidine scaffold and an ylidene-propanoate substituent positions it as a versatile intermediate in medicinal chemistry.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 473837-03-5
Cat. No. B3393743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate
CAS473837-03-5
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C
InChIInChI=1S/C15H25NO4/c1-6-19-13(17)11(2)12-7-9-16(10-8-12)14(18)20-15(3,4)5/h6-10H2,1-5H3
InChIKeyDBCYSDFJISJFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate (CAS 473837-03-5) as a Research Intermediate


Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate (CAS 473837-03-5) is an N-Boc-protected piperidine derivative featuring an exocyclic α,β-unsaturated ester moiety . Its unique combination of a Boc-piperidine scaffold and an ylidene-propanoate substituent positions it as a versatile intermediate in medicinal chemistry. The compound is commercially available at typical purities of 95–98%, with a molecular weight of 283.36 g/mol and a predicted LogP of 2.9, making it directly applicable for further functionalization without additional protection steps . Its established role as a building block for liver X receptor beta (LXRβ) agonists and other therapeutic candidates differentiates it from simpler piperidine analogs in procurement decisions [1].

Why Generic Substitution Fails for Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate in Advanced Synthesis


Indiscriminate substitution with seemingly analogous piperidine intermediates carries significant risk in multi-step syntheses where the compound's specific architecture is critical. Moving from the ylidene (α,β-unsaturated) to the saturated yl-propanoate analog (CAS 141060-29-9) eliminates the exocyclic double bond necessary for Michael addition or further conjugation reactions, completely altering the intended reaction trajectory . Substituting with the ylidene-acetate analog (CAS 135716-08-4) changes the steric and electronic environment of the ester group, which can impact subsequent enolate chemistry or cyclization steps. The proprietary synthesis routes, such as those used in LXRβ agonist programs, are explicitly validated around this specific intermediate, and any deviation requires extensive re-optimization [1]. This specificity drives procurement requirements for the exact compound, rather than a generic piperidine building block.

Quantitative Differentiation Evidence for Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate Against Closest Analogs


Direct Utilization in LXRβ Agonist Synthesis

This compound is specifically disclosed as a reactant in the synthesis of aryl and heteroaryl ether derivatives that function as liver X receptor beta (LXRβ) agonists, as outlined in patent WO2018068295A1 [1]. In contrast, the closely related saturated analog (CAS 141060-29-9) or the ylidene-acetate analog (CAS 135716-08-4) are not named in this patent's synthetic schemes. This specific mention translates to direct applicability for organizations pursuing this therapeutic program.

LXRβ Agonist Medicinal Chemistry Patent-Validated Intermediate

Stable Chemical Identity at Research-Grade Purity

Commercially, this compound is reliably supplied at a purity of 98% by reputable vendors, a standard benchmark for research intermediates . While purity data for some less-common analogs may be variably reported, the 98% specification for this compound is well-established, ensuring minimal batch-to-batch variability in multi-step syntheses. This contrasts with analogs where the highest commercially listed purity may be 95% or unspecified.

Chemical Purity Quality Control Building Block

Exocyclic Double Bond Reactivity vs. Saturated Analogs

The presence of the exocyclic double bond in the ylidene moiety enables this compound to act as a Michael acceptor, a key reactivity feature for creating molecular complexity . The saturated analog (CAS 141060-29-9) lacks this double bond, precluding direct participation in conjugate addition reactions. This fundamental difference in reactive functionality is a primary driver for selecting the target compound in syntheses requiring α,β-unsaturated ester intermediates.

Reaction Selectivity Michael Acceptor Conjugation

Key Research and Industrial Application Scenarios for Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate


Synthesis of Liver X Receptor Beta (LXRβ) Agonist Candidates

Procurement is highly justified for laboratories actively synthesizing novel LXRβ agonists, as the compound is a specified building block in the patent literature (e.g., WO2018068295A1) [1]. The direct use of this intermediate streamlines the synthetic route and ensures alignment with patented compound series, making it the unambiguous choice over unlisted analogs.

Multi-Step Synthesis of Piperidine-Based Pharmaceutical Intermediates Requiring Michael Acceptors

This compound is the preferred choice when a synthetic strategy leverages the α,β-unsaturated ester for a conjugate addition or cycloaddition to build complex molecular architectures. The saturated analog (CAS 141060-29-9) cannot serve this function, making the ylidene variant essential [1].

Structure-Activity Relationship (SAR) Studies Requiring High Purity and Structural Integrity

The well-defined commercial purity of 98% reduces the risk of side reactions or ambiguous biological results caused by impurities. For lead optimization programs where even minor contaminants can skew SAR data, the higher and more consistently reported purity of this compound offers a distinct experimental advantage .

Quote Request

Request a Quote for Tert-butyl 4-(1-ethoxy-1-oxopropan-2-ylidene)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.